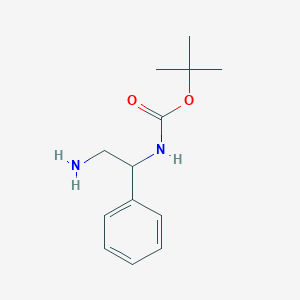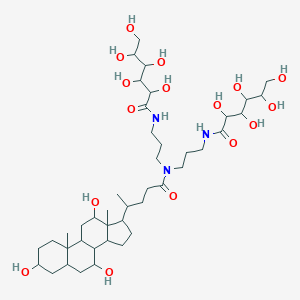
Bigchap
Vue d'ensemble
Description
BIGCHAP (N,N-Bis(3-D-gluconamidopropyl)cholamide) is a non-ionic detergent based on a cholic acid and a bisglucon-amidopropyl group . It is used in membrane biochemistry research for solubilizing and purifying membrane proteins . The detergent interacts with the hydrophobic sites of proteins, which are then solubilized in the water layer, thus separating membrane proteins .
Molecular Structure Analysis
BIGCHAP has a molecular formula of C42H75N3O16 and a molecular weight of 878.06 . It’s a non-ionic detergent analog of CHAPS and CHAPSO .
Physical And Chemical Properties Analysis
BIGCHAP is a fine colorless crystal . It has a critical micelle concentration (CMC) of 3.4mM at 25°C and an aggregation number of 10 . It’s water-soluble and has a conductivity of less than 25µS in a 10% solution .
Applications De Recherche Scientifique
Membrane Solubilization
Bigchap is primarily used for membrane solubilization. It effectively disrupts lipid bilayers, allowing researchers to extract integral membrane proteins and study their structure and function. Its mild action ensures minimal protein denaturation, making it suitable for proteomic analyses and other downstream applications .
Proteomic Analysis
Due to its compatibility with mass spectrometry and other analytical techniques, Bigchap finds extensive use in proteomics. Researchers employ it to solubilize membrane proteins, facilitating their identification and quantification. Its low UV absorption allows for accurate protein concentration measurements .
Detergent Removal Systems
Bigchap is an essential component in detergent removal systems. These systems help eliminate residual detergents from protein solutions after purification steps. By using Bigchap, researchers can efficiently remove detergents without compromising protein stability or activity .
Anion Exchange Chromatography
Analogous to CHAPS and CHAPSO, Bigchap exhibits significantly reduced electrostatic interactions. This property makes it ideal for anion exchange chromatography on DEAE-cellulose. Researchers can separate proteins based on their net charge using this technique .
Cell Membrane Studies
Bigchap’s ability to solubilize cell membranes is crucial for studying membrane-bound receptors, transporters, and channels. Researchers can investigate protein-lipid interactions, ligand binding, and signaling pathways using this detergent .
Structural Biology
In structural biology, Bigchap aids in the crystallization of membrane proteins. By maintaining protein stability while disrupting the lipid environment, it facilitates the formation of well-ordered crystals for X-ray crystallography or cryo-electron microscopy studies .
Mécanisme D'action
Mode of Action
Bigchap interacts with its targets by acting as a non-ionic detergent .
Pharmacokinetics
It is known that bigchap is a non-ionic detergent that can be easily removed by dialysis . Its critical micelle concentration (CMC) is 1.1-1.4 mM , which may influence its bioavailability.
Result of Action
Given its role as a non-ionic detergent, it is likely that bigchap may influence the solubility and stability of proteins, particularly membrane proteins .
Action Environment
The action, efficacy, and stability of Bigchap can be influenced by various environmental factors. For instance, its solubility in water and its low absorption in the UV region suggest that it may be more effective in aqueous environments . Furthermore, its stability may be affected by temperature, as it is recommended to be stored at temperatures between 10-30°C .
Propriétés
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[3-[3-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]propyl-[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H75N3O16/c1-21(24-7-8-25-32-26(18-30(52)42(24,25)3)41(2)11-10-23(48)16-22(41)17-27(32)49)6-9-31(53)45(14-4-12-43-39(60)37(58)35(56)33(54)28(50)19-46)15-5-13-44-40(61)38(59)36(57)34(55)29(51)20-47/h21-30,32-38,46-52,54-59H,4-20H2,1-3H3,(H,43,60)(H,44,61)/t21-,22+,23-,24-,25+,26+,27-,28-,29-,30+,32+,33-,34-,35+,36+,37-,38-,41+,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEVPYNPHSPIFU-AUGHYPCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)N(CCCNC(=O)C(C(C(C(CO)O)O)O)O)CCCNC(=O)C(C(C(C(CO)O)O)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)N(CCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)CCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H75N3O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
878.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bigchap | |
CAS RN |
86303-22-2 | |
| Record name | N,N-Bis(3-(D-gluconamido)propyl)cholamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086303222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,5,6-pentahydroxy-N-[3-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propyl-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl]amino]propyl]hexanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-BIS(3-(D-GLUCONAMIDO)PROPYL)CHOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MI8P70R4A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




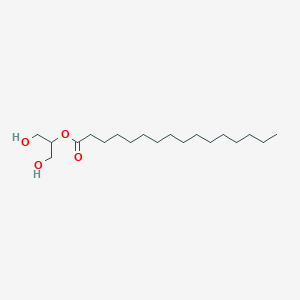
![Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI)](/img/structure/B134276.png)
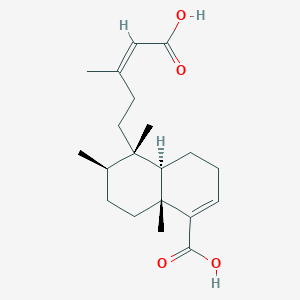
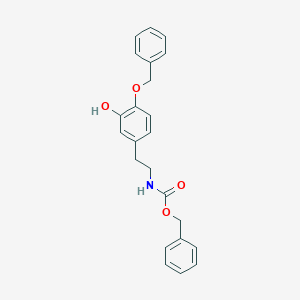
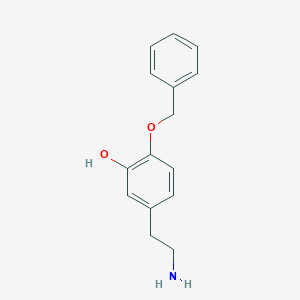
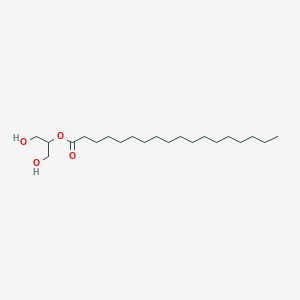

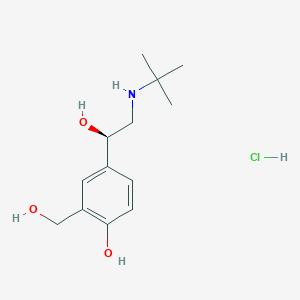

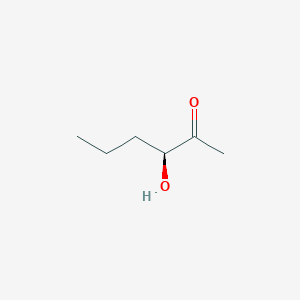

![(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide](/img/structure/B134302.png)
